The synthesis of (S)-2-Isobutylsuccinic acid can be achieved through several methods, primarily focusing on the asymmetric reduction of corresponding alkylidene succinates. One notable method involves the use of rhodium-catalyzed hydrogenation processes that yield high optical purity and good yields .
Technical Details:
(S)-2-Isobutylsuccinic acid features a backbone typical of dicarboxylic acids, with two carboxylic acid groups (-COOH) at each end of a four-carbon chain, where one carbon is substituted with an isobutyl group.
The compound exhibits chirality, with (S) denoting its specific configuration around the chiral center .
(S)-2-Isobutylsuccinic acid can undergo various chemical reactions typical for carboxylic acids, including:
Technical Details:
The reactivity of (S)-2-Isobutylsuccinic acid is influenced by its functional groups, allowing it to participate in nucleophilic acyl substitution reactions and other transformations common for dicarboxylic acids .
In biological systems, (S)-2-Isobutylsuccinic acid may act as an intermediate or modulator in metabolic pathways involving succinate. It can influence enzyme activities related to energy metabolism and serve as a substrate for various biochemical reactions.
Data:
The compound's mechanism involves its conversion into succinate within metabolic cycles, particularly influencing processes like the tricarboxylic acid cycle (Krebs cycle), where it plays a role in energy production .
(S)-2-Isobutylsuccinic acid finds applications primarily in:
Succinic acid derivatives have served as foundational building blocks in organic synthesis since the early 20th century. Their structural versatility—featuring two carboxylic acid groups separated by a hydrophobic alkylene bridge—enables diverse chemical transformations, including esterifications, decarboxylations, and stereoselective reactions. Industrially, microbial fermentation processes using Yarrowia lipolytica or Fusarium strains have been developed to produce chiral succinate derivatives from renewable substrates like sunflower oil or citric pulp, offering sustainable alternatives to petrochemical routes [2] [8]. These methods exploit enzymes within the citric acid cycle (e.g., (2R,3S)-isocitric acid) to generate enantiomerically enriched intermediates [8]. The table below summarizes key succinic acid derivatives and their applications:
Table 1: Structurally Modified Succinic Acid Derivatives
Compound | Structural Feature | Primary Application |
---|---|---|
Succinic acid | Unsubstituted C4 backbone | Polymer precursor |
(S)-2-Isobutylsuccinic acid | Chiral C2 isobutyl substitution | Chiral synthon, impurity reference |
Gibberellic acid (GA3) | Tetracyclic diterpene | Plant growth regulator, chiral pool |
Isocitric acid | Hydroxylated tricarboxylic acid | Metabolic intermediate, chiral source |
(S)-2-Isobutylsuccinic acid’s value arises from its stereodefined C2 center and bifunctional reactivity. The (S)-configuration enables asymmetric synthesis of pharmaceuticals, leveraging enzymatic or chemical methods for high enantiopurity. For example, lipase-catalyzed hydrolysis of racemic ethyl 2-isobutylsuccinate yields (R)-2-isobutylsuccinic acid-4-ethyl ester with >98% enantiomeric excess (ee) [4]. Similarly, engineered Saccharomyces cerevisiae expressing heterologous threonine deaminases and glutamate dehydrogenases synthesizes non-natural amino acids like (S)-2-aminobutyric acid—a precursor to antiepileptic drugs—from L-threonine via 2-ketobutyrate intermediates [9]. The isobutyl group enhances lipophilicity, facilitating membrane penetration in bioactive molecules, while the carboxylic acids allow conjugation or salt formation. Key synthetic routes include:
Table 2: Stereoselective Synthesis Methods for Chiral Succinates
Method | Substrate | Enzyme/Catalyst | ee (%) | Yield |
---|---|---|---|---|
Enzymatic hydrolysis | Racemic ethyl ester | Lipase | >98 | High |
Whole-cell biocatalysis | L-Threonine | Engineered yeast enzymes | >99 | 1.7 mg/L |
Fermentation | Sunflower oil | Yarrowia lipolytica | >95 | Variable |
(S)-2-Isobutylsuccinic acid (CAS 5702-99-8) is pharmacologically significant as Pregabalin diacid impurity (C₈H₁₄O₄, MW 174.19 g/mol) during the synthesis of the blockbuster drug Pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid], used for neuropathic pain and epilepsy [6] [7]. This impurity forms via incomplete decarboxylation or side reactions during the Hofmann rearrangement of 3-carbamoylmethyl-5-methylhexanoic acid (PGB-7)—a key step in Pregabalin synthesis [3]. Under alkaline conditions, competing chlorination at the isopropyl tertiary carbon occurs, leading to elimination and formation of unsaturated byproducts like 3-(aminomethyl)-5-methylhex-4-enoic acid. Rigorous control of this impurity is mandated by ICH guidelines (<0.15%), necessitating advanced purification strategies:
Table 3: Key Impurities in Pregabalin Synthesis
Impurity | CAS Number | Structure | Origin in Synthesis |
---|---|---|---|
(S)-2-Isobutylsuccinic acid | 5702-99-8 | Diacid with isobutyl chain | Incomplete Hofmann rearrangement |
3-(Aminomethyl)-5-methylhex-4-enoic acid | Not specified | Unsaturated linear chain | Alkaline elimination |
Pregabalin lactam | Not specified | Cyclic amide | Intramolecular cyclization |
Continuous-flow microreactors address this by enabling rapid mixing and precise temperature control (45–50°C), reducing residence time to 5–6 minutes and suppressing diacid impurity formation to <0.13% [3]. Regulatory standards (USP, EMA) require rigorous profiling using chromatographic methods, where (S)-2-isobutylsuccinic acid serves as a certified reference material (CRM) for quality control in Abbreviated New Drug Applications (ANDAs) [6] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4